BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Heptyl
Octanoate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Heptyl octanoate

Cat. No.: B1208286

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of heptyl octanoate, a key fatty
acid ester utilized in the flavor and fragrance industry. This document details its chemical and
physical properties, sensory characteristics, and applications, alongside detailed experimental
protocols for its analysis and evaluation.

Introduction to Heptyl Octanoate

Heptyl octanoate (also known as heptyl caprylate) is a fatty acid ester recognized for its
characteristic waxy, oily, green, and tropical-fruity aroma and taste.[1] It is a colorless, oily liquid
synthesized through the direct esterification of n-heptanol and n-octanoic acid. Its versatile
sensory profile makes it a valuable ingredient in the formulation of a wide range of flavors and
fragrances. Heptyl octanoate is listed as a flavoring agent by the FDA and has been
determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract
Manufacturers Association (FEMA), holding the FEMA number 2553.[2][3][4]
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Property Value Source
Molecular Formula C15H3002 [4]
Molecular Weight 242.40 g/mol [4]
CAS Number 4265-97-8 [4]
Appearance Colorless, oily liquid [1]
Boiling Point 160 °C @ 14 mmHg [1]
Flash Point 130 °C (266 °F) [1]
N Insoluble in water; soluble in
Solubility [1]
alcohol.
Waxy, oily, green, tropical,
Odor fresh, fruity with a musty [1]
nuance.
Waxy, fatty with a tropical fruit
Taste Y Y P Y [1]
nuance at 50 ppm.
Regulatory Information
Regulatory Body Identifier Status

Approved as a synthetic

FDA 21 CFR 172.515 flavoring substance and

adjuvant.[3]

Generally Recognized as Safe
FEMA 2553

(GRAS).[2]

No safety concern at current
JECFA 176 levels of intake when used as

a flavoring agent.

Typical Application Concentrations
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Application Concentration Source

Fragrance Concentrate Up to 2.0% [1]

Updated use levels and food
Food Products categories are available from [2]

FEMA upon request.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Heptyl Octanoate

This protocol outlines the methodology for the identification and quantification of heptyl
octanoate in a flavor or fragrance matrix.

Objective: To confirm the identity and determine the concentration of heptyl octanoate.
Materials:

e Gas chromatograph coupled with a mass spectrometer (GC-MS)
e Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm)

e Helium (carrier gas)

o Heptyl octanoate standard

 Internal standard (e.g., methyl nonanoate)

e Solvent (e.g., hexane or ethanol)

o Sample containing heptyl octanoate

Procedure:

e Sample Preparation:

o Accurately weigh a known amount of the sample.
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o Dilute the sample with the chosen solvent to a concentration within the calibrated range.
o Add a known concentration of the internal standard.

o Vortex the sample to ensure homogeneity.

o GC-MS Parameters:
o Injector Temperature: 250 °C
o Injection Mode: Split (e.g., 50:1)
o Injection Volume: 1 pL
o Oven Temperature Program:
» |nitial temperature: 60 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 280 °C.
» Hold at 280 °C for 5 minutes.
o Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
o MS Transfer Line Temperature: 280 °C
o lon Source Temperature: 230 °C
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: m/z 40-400.
o Data Analysis:

o lIdentify the heptyl octanoate peak by comparing its retention time and mass spectrum
with that of the standard.

o Quantify the concentration of heptyl octanoate using a calibration curve prepared with
the standard and internal standard.
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Sensory Evaluation of Heptyl Octanoate in a Flavor
Model

This protocol describes a descriptive sensory analysis to characterize the flavor profile of
heptyl octanoate.

Objective: To identify and quantify the sensory attributes of heptyl octanoate in a neutral
medium.

Materials:

Heptyl octanoate

Odorless and tasteless solvent (e.g., propylene glycol or deodorized mineral oil)

Trained sensory panel (8-12 panelists)

Sensory evaluation booths with controlled lighting and ventilation

Glassware for sample presentation

Water for palate cleansing

Procedure:

e Sample Preparation:
o Prepare a series of dilutions of heptyl octanoate in the solvent (e.g., 10, 25, and 50 ppm).
o Prepare a blank sample (solvent only) as a reference.
o Code the samples with random three-digit numbers.

¢ Panelist Training:

o Familiarize panelists with the aroma and taste attributes associated with fruity and waxy
esters using reference standards.
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o Develop a consensus vocabulary to describe the sensory characteristics of heptyl
octanoate.

o Evaluation:

[¢]

Present the coded samples to the panelists in a randomized order.

[e]

Instruct panelists to evaluate the aroma first, then the taste.

o

Panelists should cleanse their palate with water between samples.

[¢]

Each panelist rates the intensity of each identified attribute on a structured scale (e.g., a
15-point scale where 0 = not perceptible and 15 = extremely strong).

o Data Analysis:
o Collect the data from all panelists.

o Analyze the data using statistical methods (e.g., ANOVA) to determine significant
differences in attribute intensities across different concentrations.

o Generate a sensory profile (e.g., a spider web plot) to visualize the flavor characteristics of
heptyl octanoate.

Preparation of a Tropical Fruit Flavor Accord

This protocol provides a method for incorporating heptyl octanoate into a simple tropical fruit
flavor accord.

Objective: To create a model flavor formulation demonstrating the contribution of heptyl
octanoate.

Materials:
* Heptyl octanoate
o Other flavor chemicals (e.g., ethyl butyrate, isoamyl acetate, gamma-decalactone, vanillin)

e Solvent (e.g., ethanol or propylene glycol)
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e Glass beakers and stirring rods
e Analytical balance

Procedure:

o Formulation Design:

o Based on desired flavor profile (e.g., pineapple-mango type), create a formulation on a
1000-part basis. A starting point could be:

Ethyl Butyrate: 300 parts (fruity, pineapple)

Isoamyl Acetate: 200 parts (banana, pear)

Gamma-Decalactone: 100 parts (peachy, creamy)

Heptyl Octanoate: 50 parts (waxy, green, tropical)

Vanillin: 10 parts (sweet, creamy)

Solvent: 340 parts

e Compounding:
o Accurately weigh each ingredient into a glass beaker.
o Add the solvent and stir gently until all components are fully dissolved.
o Allow the accord to mature for at least 24 hours before evaluation.

e Evaluation:

o Evaluate the accord olfactorily on a smelling strip and in a simple application (e.g., sugar
water) to assess the flavor profile.

o Adjust the ratios of the components as needed to achieve the desired tropical fruit

character.
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Mandatory Visualizations

Acid Catalyst
(e.g., H2S0a4)

Octanoic Acid

(Caprylic Acid) n-Heptanol

Reaction Vessel
(Heating)

Heptyl Octanoate

Fischer Esterification of Heptyl Octanoate

Click to download full resolution via product page

Caption: Synthesis of Heptyl Octanoate via Fischer Esterification.
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Heptyl Octanoate Sample

Purity Analysis (GC-MS) Sensory Panel Evaluation Flavor/Fragrance Formulation
Identification in Matrix Descriptive Analysis Stability Testing
Quantification Flavor Profile Generation Final Product Assessment
Analytical Chemistry Sensory Science Application

Experimental Workflow for Heptyl Octanoate Evaluation

Click to download full resolution via product page

Caption: Workflow for Heptyl Octanoate Evaluation.
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Other Fruity Esters Creamy Lactones Sweet Aromatics

RG] (Ol S (e.g., Ethyl Butyrate) (e.g., Gamma-Decalactone) (e.g., Vanillin)

Adds waxy, green notes \Provides core fruity character /Imparts creamy, ripe notes Enhances sweetness and body

Complex Tropical Flavor Profile

Logical Relationship of Heptyl Octanoate in a Tropical Flavor

Click to download full resolution via product page

Caption: Contribution of Heptyl Octanoate to a Flavor Profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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